molecular formula C8H7BrN4 B11788954 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine CAS No. 1431729-40-6

2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine

Katalognummer: B11788954
CAS-Nummer: 1431729-40-6
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: NRKCEVVWENBIEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,3-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

For example, the synthesis may start with the preparation of 4-bromo-5-methyl-1H-1,2,3-triazole, which can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine can enhance its reactivity in substitution reactions and its ability to form coordination complexes with metals. This makes it a versatile compound for various applications in chemistry and materials science .

Eigenschaften

CAS-Nummer

1431729-40-6

Molekularformel

C8H7BrN4

Molekulargewicht

239.07 g/mol

IUPAC-Name

2-(4-bromo-5-methyltriazol-2-yl)pyridine

InChI

InChI=1S/C8H7BrN4/c1-6-8(9)12-13(11-6)7-4-2-3-5-10-7/h2-5H,1H3

InChI-Schlüssel

NRKCEVVWENBIEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(N=C1Br)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.